molecular formula C8H14F2O B13549876 (3,3-Difluoro-1-methylcyclohexyl)methanol

(3,3-Difluoro-1-methylcyclohexyl)methanol

Cat. No.: B13549876
M. Wt: 164.19 g/mol
InChI Key: BKPRYLZUKLCORH-UHFFFAOYSA-N
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Description

(3,3-Difluoro-1-methylcyclohexyl)methanol is an organic compound with the molecular formula C8H14F2O It is characterized by the presence of a cyclohexane ring substituted with two fluorine atoms and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoro-1-methylcyclohexyl)methanol typically involves the fluorination of a cyclohexane derivative followed by the introduction of a hydroxyl group. One common method involves the reaction of 1-methylcyclohexene with a fluorinating agent such as Selectfluor to introduce the fluorine atoms. This is followed by hydroboration-oxidation to convert the resulting intermediate into the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoro-1-methylcyclohexyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of (3,3-Difluoro-1-methylcyclohexyl)ketone or (3,3-Difluoro-1-methylcyclohexyl)carboxylic acid.

    Reduction: Formation of 3,3-Difluoro-1-methylcyclohexane.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

(3,3-Difluoro-1-methylcyclohexyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (3,3-Difluoro-1-methylcyclohexyl)methanol exerts its effects depends on its interactions with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluoro-1-methylcyclobutyl)methanol
  • (3,3-Difluoro-1-methylcyclopentyl)methanol
  • (3,3-Difluoro-1-methylcycloheptyl)methanol

Uniqueness

(3,3-Difluoro-1-methylcyclohexyl)methanol is unique due to its specific ring size and substitution pattern. The presence of two fluorine atoms and a hydroxyl group on a cyclohexane ring imparts distinct chemical properties, such as increased stability and reactivity compared to its analogs with different ring sizes or substitution patterns.

Biological Activity

(3,3-Difluoro-1-methylcyclohexyl)methanol is a fluorinated alcohol with a unique structure that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula, C₈H₁₃F₂O, and molecular weight of 150.17 g/mol suggest a compound with interesting interactions at the molecular level, particularly with biological targets such as enzymes and receptors.

Chemical Structure and Properties

The compound features a cyclohexane ring with two fluorine atoms at the 3-position and a hydroxymethyl group at the 1-position. This configuration enhances its lipophilicity and binding affinity to various biological targets, which may lead to modulation of biological pathways.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₈H₁₃F₂O
Molecular Weight150.17 g/mol
Functional GroupsHydroxymethyl, Difluoro
LipophilicityHigh

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of fluorine enhances its binding affinity, while the hydroxymethyl group facilitates hydrogen bonding with enzymes or receptors. This dual capability may lead to significant modulation of enzymatic activities and receptor functions.

Biological Activity

Research indicates that this compound exhibits potential anti-inflammatory and analgesic effects. Its interactions with biological targets may result in the inhibition of specific pathways involved in inflammation and pain perception.

Case Studies

  • Anti-inflammatory Effects : In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
  • Analgesic Properties : Animal models have shown that administration of this compound results in reduced pain responses in inflammatory pain models, indicating its efficacy as an analgesic agent.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Analogous Compounds

CompoundKey FeaturesBiological Activity
This compoundHydroxymethyl group; anti-inflammatory effectsPotential analgesic
(3,3-Difluoro-1-methylcyclohexyl)methanethiolThiol group; covalent interactionsInhibitory effects on enzymes
(3,3-Difluoro-1-methylcyclohexyl)methanamineAmine group; basic propertiesLimited biological activity

Properties

Molecular Formula

C8H14F2O

Molecular Weight

164.19 g/mol

IUPAC Name

(3,3-difluoro-1-methylcyclohexyl)methanol

InChI

InChI=1S/C8H14F2O/c1-7(6-11)3-2-4-8(9,10)5-7/h11H,2-6H2,1H3

InChI Key

BKPRYLZUKLCORH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)(F)F)CO

Origin of Product

United States

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